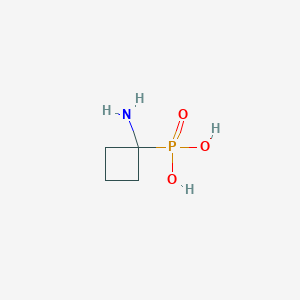

(1-aminocyclobutyl)phosphonic Acid

Description

Structural Analogy to α-Amino Acids and Phosphates

The key feature of α-aminophosphonic acids is the replacement of the carboxylic acid group (-COOH) of an α-amino acid with a phosphonic acid group (-PO₃H₂). wikipedia.orgnih.gov This substitution creates a molecule that is structurally analogous to both the parent amino acid and to phosphate (B84403) compounds. researchgate.netbenthamdirect.com

While the carboxylic group is planar, the phosphonic acid group has a tetrahedral geometry around the phosphorus atom. nih.govacs.org This tetrahedral arrangement is significant because it can mimic the transition state of enzymatic reactions, particularly those involving peptide bond cleavage. nih.gov This ability to act as a transition-state analog is a primary reason for their effectiveness as enzyme inhibitors. nih.govacs.org The P-C bond in phosphonates is also more resistant to enzymatic hydrolysis compared to the P-O bond in phosphates, making them more stable in biological environments. benthamdirect.comnih.gov

Structural Comparison: α-Amino Acid vs. α-Aminophosphonic Acid

| Feature | α-Amino Acid | α-Aminophosphonic Acid |

|---|---|---|

| Acidic Group | Carboxylic Acid (-COOH) | Phosphonic Acid (-PO₃H₂) |

| Central Carbon Geometry | Tetrahedral | Tetrahedral |

| Acidic Group Geometry | Planar | Tetrahedral |

| Key Bonds | C-C, C-N | C-P, C-N |

Bioisosteric Replacement Principles in Medicinal Chemistry

Bioisosteric replacement is a fundamental strategy in medicinal chemistry where a functional group in a biologically active molecule is replaced by another group with similar physical and chemical properties to enhance the desired biological or physical properties of the compound. drughunter.comnih.gov α-Aminophosphonic acids are considered classic bioisosteres of α-amino acids. nih.govbenthamdirect.com

The substitution of a carboxylic acid with a phosphonic acid group alters several key properties:

Acidity: Phosphonic acids are generally more acidic than carboxylic acids. acs.org The phosphonic acid group has two ionizable protons, with pKa values that differ from the single pKa of a carboxylic acid. researchgate.net This difference in acidity and charge distribution at physiological pH can influence how the molecule interacts with its biological target. acs.org

Size and Shape: The phosphonic acid group is bulkier than the carboxylic acid group due to the larger atomic radius of phosphorus compared to carbon. acs.org As mentioned, it also changes the geometry from planar to tetrahedral. nih.govacs.org

Bonding: The ability to form hydrogen bonds is maintained, which is crucial for interacting with enzyme active sites. acs.org

This bioisosteric relationship allows α-aminophosphonic acids to act as antimetabolites, competing with their natural amino acid counterparts for the active sites of enzymes and cellular receptors. frontierspartnerships.org This competitive inhibition is the basis for many of their biological effects. wikipedia.org

pKa Comparison of Acidic Groups

| Compound Type | pKa1 | pKa2 |

|---|---|---|

| Aromatic Phosphonic Acid | 1.1 - 2.3 | 5.3 - 7.2 |

| Benzoic Acid (Carboxylic Analog) | 4.19 | N/A |

| Phosphoric Acid | 2.15 | 7.20 |

Data sourced from multiple references, showing the differing acidity ranges. researchgate.netorganicchemistrydata.org

Overview of Research Directions for Aminophosphonic Acid Derivatives

The unique properties of α-aminophosphonic acid derivatives have led to extensive research in several key areas. benthamdirect.comeurekaselect.com Their ability to mimic natural amino acids and inhibit enzymes makes them valuable tools and potential therapeutic agents. miamioh.edunih.gov

Major research directions include:

Enzyme Inhibitors: A primary focus is the development of inhibitors for a wide range of enzymes, including proteases (e.g., HIV protease, thrombin) and enzymes involved in amino acid metabolism. miamioh.eduwikipedia.orgacs.org

Agrochemicals: Some aminophosphonic acid derivatives have been developed as herbicides and plant growth regulators. researchgate.netlondonmet.ac.uk A well-known example is glyphosate. wikipedia.org

Pharmacological Agents: Research is ongoing to explore their potential as antibacterial, antiviral, anticancer, and neuromodulatory agents. researchgate.netresearchgate.netresearchgate.net For instance, they have been investigated as antagonists for NMDA receptors in the central nervous system. nih.gov

Metal Chelators: The phosphonate (B1237965) group can effectively chelate metal ions, leading to applications in areas such as medical imaging and water treatment. wikipedia.org

Peptidomimetics: Incorporating α-aminophosphonic acids into peptides creates peptidomimetics with increased stability against enzymatic degradation, which is a significant advantage in drug design. researchgate.net

The development of asymmetric synthesis methods is also a crucial research area, as the biological activity of these chiral molecules is often highly dependent on their specific stereochemistry. researchgate.netmdpi.com

Properties

Molecular Formula |

C4H10NO3P |

|---|---|

Molecular Weight |

151.10 g/mol |

IUPAC Name |

(1-aminocyclobutyl)phosphonic acid |

InChI |

InChI=1S/C4H10NO3P/c5-4(2-1-3-4)9(6,7)8/h1-3,5H2,(H2,6,7,8) |

InChI Key |

FOYWTEOGAUOWLD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(N)P(=O)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Aminocyclobutyl Phosphonic Acid and Analogues

Established Synthetic Routes to α-Aminophosphonic Acids

The construction of the α-aminophosphonate backbone is most commonly achieved through multicomponent reactions or additions to imine-type structures.

Kabachnik-Fields Reaction and Its Variants

The Kabachnik-Fields reaction is a prominent one-pot, three-component condensation used to synthesize α-aminophosphonates. core.ac.ukorganic-chemistry.org Discovered independently by Martin Kabachnik and Ellis K. Fields in 1952, this reaction involves the condensation of an amine, a carbonyl compound (such as an aldehyde or ketone), and a hydrophosphoryl compound, typically a dialkyl phosphite. nih.govnih.govwikipedia.org

The reaction mechanism can proceed via two primary pathways, depending on the nature of the reactants and conditions nih.govcore.ac.uk:

Imine Pathway: The amine and carbonyl compound first react to form an imine (Schiff base), which then undergoes nucleophilic addition by the dialkyl phosphite. core.ac.ukwikipedia.org

α-Hydroxyphosphonate Pathway: The carbonyl compound and dialkyl phosphite react to form an α-hydroxyphosphonate, which is subsequently substituted by the amine. core.ac.uk

To improve reaction efficiency and yield, various catalysts are often employed. These catalysts can activate the imine intermediate towards nucleophilic attack or facilitate dehydration.

| Catalyst Type | Example(s) | Role |

| Lewis Acids | InCl₃, ZnCl₂, Mg(ClO₄)₂ | Activation of the carbonyl or imine group. organic-chemistry.orgnih.gov |

| Elemental Iodine | I₂ on Silica Gel | Acts as a mild Lewis acid to activate the imine. nih.gov |

| Heterogeneous Catalysts | Silica-supported DTP | Allows for easier catalyst removal and reuse. core.ac.uk |

Variants of the reaction include the use of different phosphorus reagents, such as H-phosphinates and secondary phosphine oxides, to yield α-aminophosphinates and α-aminophosphine oxides, respectively. nih.govnih.gov Microwave irradiation has also been utilized to accelerate the reaction, often under solvent-free conditions. nih.gov

Addition of Nucleophiles to 2H-Azirines

A distinct and regioselective method for preparing α-aminophosphonates involves the use of 2H-azirine derivatives. nih.govnih.gov This strategy relies on the nucleophilic addition of compounds like alcohols or thiols to the carbon-nitrogen double bond of a 2H-azirine-phosphine oxide or phosphonate (B1237965). nih.govnih.gov

The reaction mechanism proceeds in two key steps:

Nucleophilic Addition: The nucleophile attacks the C=N bond of the 2H-azirine, leading to the formation of a transient, and sometimes isolable, aziridine intermediate. nih.govnih.gov

Ring Opening: The intermediate aziridine ring opens to yield the final α-aminophosphorus product. The nature of the final product is determined by the nucleophile used. nih.gov

| Nucleophile | Substrate | Product Type |

| Methanol or Ethanol | 2H-azirine phosphine oxide | α-aminophosphine oxide acetal nih.gov |

| Substituted Benzenethiols | 2H-azirine phosphonate | Allylic α-aminophosphonate nih.gov |

| 2,2,2-Trifluoroethanol | 2H-azirine phosphine oxide | Allylic α-aminophosphine oxide nih.gov |

This method provides a straightforward pathway to various functionalized α-aminophosphonic acid derivatives. nih.gov

Stereoselective Synthetic Approaches

Given that the biological activity of α-aminophosphonic acids often depends on their absolute configuration, developing stereoselective synthetic methods is crucial. scispace.com The most common strategy involves the diastereoselective or enantioselective addition of a phosphorus nucleophile (e.g., dialkyl phosphite) to a chiral or prochiral imine, a reaction known as the Pudovik reaction. nih.govcore.ac.uk

Key stereoselective strategies include:

Use of Chiral Amines: Condensation of an achiral aldehyde with a chiral amine, such as (S)-α-methylbenzylamine, produces a chiral imine. The subsequent addition of a phosphite occurs with facial selectivity, controlled by the chiral auxiliary, leading to a diastereomeric mixture of α-aminophosphonates. nih.govwikipedia.org The chiral auxiliary can later be removed. The first synthesis of an optically active α-aminophosphonic acid by Gilmore and McBride in 1972 utilized this approach. nih.govacs.org

Use of Chiral Catalysts: An achiral imine and an achiral phosphite can be reacted in the presence of a chiral catalyst to produce an enantiomerically enriched α-aminophosphonate. nih.govmdpi.com Catalysts often include chiral phosphoric acids or derivatives of cinchona alkaloids, such as quinine. mdpi.comresearchgate.net

Use of Chiral Phosphorus Reagents: Chiral phosphites can be added to achiral imines to induce stereoselectivity at the newly formed carbon center. mdpi.com

These methods enable the synthesis of specific stereoisomers of α-aminophosphonic acids, which is essential for investigating their structure-activity relationships. mdpi.com

Preparation of Phosphonic Acid Functionality from Precursors

The synthetic routes described above typically yield dialkyl phosphonates. To obtain the final (1-aminocyclobutyl)phosphonic acid, the alkyl ester groups must be cleaved in a dealkylation step.

Dealkylation of Phosphonates (e.g., Hydrolysis with HCl, McKenna's Method)

Two primary methods are widely used for the dealkylation of phosphonate esters to their corresponding phosphonic acids. beilstein-journals.orgd-nb.info

Hydrolysis with HCl: This is the most conventional method, involving heating the phosphonate ester with a concentrated aqueous solution of hydrochloric acid (HCl) at reflux. beilstein-journals.orggoogle.comnih.gov The reaction proceeds via acid-catalyzed hydrolysis of the ester linkages. While effective for simple and robust molecules, this method is considered harsh and is often incompatible with sensitive functional groups elsewhere in the molecule that are acid-labile. google.comresearchgate.net The hydrolysis occurs in two consecutive steps to remove both alkyl groups. nih.gov

McKenna's Method: A significantly milder and more versatile alternative is the McKenna reaction, which uses bromotrimethylsilane (BTMS) for dealkylation. beilstein-journals.orgnih.govresearchgate.net This is a two-step procedure beilstein-journals.orgnih.gov:

Silylation: The dialkyl phosphonate is treated with bromotrimethylsilane, which cleaves the P-O-C bond to form a bis(trimethylsilyl) phosphonate intermediate and an alkyl bromide. nih.gov

Solvolysis: The silyl ester intermediate is readily hydrolyzed upon treatment with an alcohol (e.g., methanol) or water to yield the final phosphonic acid. beilstein-journals.orgnih.gov

This method's mild conditions make it highly suitable for complex molecules containing functional groups that would not survive harsh acidic hydrolysis. beilstein-journals.orgd-nb.info

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Acid Hydrolysis | Concentrated HCl (aq) | Reflux, 1-12 hours | Simple, inexpensive reagents. beilstein-journals.org | Harsh conditions, not suitable for acid-sensitive substrates. google.com |

| McKenna's Method | 1. Bromotrimethylsilane (BTMS) 2. Methanol or Water | 1. Room temp. 2. Room temp. | Mild, high yields, compatible with many functional groups. beilstein-journals.orgnih.govresearchgate.net | Reagent is moisture-sensitive. |

Catalytic Hydrogenolysis Methods

Catalytic hydrogenolysis is a pivotal chemical reaction employed for the cleavage of carbon-heteroatom bonds through the addition of hydrogen gas (H₂) in the presence of a metal catalyst. In the synthesis of aminophosphonic acids, this method is predominantly utilized for the deprotection of precursor molecules, specifically for the removal of benzyl-type protecting groups from both the amino and the phosphonate moieties. This process is often the final step in a multi-step synthesis, leading to the desired aminophosphonic acid with a free amino group.

The reaction typically involves treating a protected aminophosphonate, such as a diethyl (1-(N-benzylamino)cyclobutyl)phosphonate, with hydrogen gas. The most commonly used catalyst for this transformation is palladium on an activated carbon support (Pd/C). The reaction is generally carried out in a protic solvent like ethanol or methanol under a hydrogen atmosphere, which can range from atmospheric pressure to several atmospheres.

During the hydrogenolysis, two key transformations occur:

N-debenzylation: The benzyl group attached to the nitrogen atom is cleaved, liberating the primary amine.

O-dealkylation (for benzyl esters): If dibenzyl phosphonate is used as the starting material instead of diethyl phosphonate, the benzyl ester groups are also cleaved to yield the phosphonic acid.

Transfer hydrogenation offers an alternative to using pressurized hydrogen gas. In this variation, a hydrogen donor molecule, such as 1,4-cyclohexadiene or ammonium formate, is used to generate hydrogen in situ in the presence of the palladium catalyst. This can be a more convenient and safer option for laboratory-scale synthesis.

The general mechanism involves the adsorption of the substrate and hydrogen onto the surface of the palladium catalyst. This facilitates the cleavage of the C-N and/or C-O bonds of the benzyl groups and the subsequent formation of the amine and phosphonic acid, with toluene being a common byproduct. The reaction is highly efficient and typically proceeds with high yields, providing a clean route to the final product.

Synthesis of Cyclobutyl-Containing Aminophosphonates

The synthesis of α-aminophosphonates, including those with a cyclobutyl moiety like this compound, is most commonly achieved through the Kabachnik-Fields reaction. This one-pot, three-component condensation is a versatile and widely used method for forming the crucial carbon-phosphorus bond. organic-chemistry.orgwikipedia.orgnih.gov

The reaction involves the condensation of a carbonyl compound, an amine, and a hydrophosphoryl compound, typically a dialkyl phosphite. For the synthesis of this compound precursors, cyclobutanone is used as the carbonyl component.

The general synthetic pathway proceeds as follows:

Imine Formation: Cyclobutanone reacts with an amine, such as benzylamine, to form an imine intermediate in situ. Benzylamine is often used as the amine source because the benzyl group can be easily removed in a subsequent step to yield the primary amine.

Hydrophosphonylation: A dialkyl phosphite, such as diethyl phosphite, then adds across the carbon-nitrogen double bond of the imine. This nucleophilic addition forms the diethyl ester of the N-protected aminophosphonate, in this case, diethyl (1-(benzylamino)cyclobutyl)phosphonate.

The reaction can be performed without a catalyst, though it is often accelerated by the use of Lewis acids or dehydrating agents. The choice of reactants and conditions allows for the synthesis of a variety of analogues.

The resulting N- and O-protected aminophosphonate is an intermediate that requires further modification to yield the final this compound. This is accomplished through two subsequent steps:

Deprotection of the Amino Group: The N-benzyl group is removed via catalytic hydrogenolysis, as detailed in section 2.2.2.

Hydrolysis of the Phosphonate Esters: The ethyl ester groups of the phosphonate are hydrolyzed to the phosphonic acid. This is typically achieved by refluxing with concentrated hydrochloric acid. beilstein-journals.org

The combination of the Kabachnik-Fields reaction followed by hydrogenolysis and acid hydrolysis provides a reliable and adaptable route to this compound and its analogues.

Table 1: Kabachnik-Fields Synthesis of a this compound Precursor

| Reactant 1 (Carbonyl) | Reactant 2 (Amine) | Reactant 3 (Phosphite) | Product |

| Cyclobutanone | Benzylamine | Diethyl phosphite | Diethyl (1-(benzylamino)cyclobutyl)phosphonate |

Enzymatic and Biochemical Interactions of 1 Aminocyclobutyl Phosphonic Acid and Derivatives

Mechanism-Based Enzyme Inhibition

Mechanism-based inhibitors are unreactive compounds that are transformed by the target enzyme's catalytic machinery into a reactive species. This species then inactivates the enzyme, often by forming a covalent bond with an active site residue. Aminophosphonates, including (1-aminocyclobutyl)phosphonic acid and its derivatives, function through such mechanisms, primarily by exploiting their structural resemblance to amino acid substrates.

Mimicry of Transition States in Enzymatic Reactions

A key aspect of the inhibitory action of α-aminophosphonates is their ability to act as transition-state analogs. The phosphorus atom in these compounds is tetrahedral, closely resembling the geometry of the high-energy tetrahedral transition state formed during the enzymatic cleavage of peptide bonds. researchgate.net This allows the phosphonate (B1237965) inhibitor to bind tightly to the enzyme's active site, often with higher affinity than the natural substrate, effectively blocking the catalytic reaction.

The stability of the phosphonate group prevents the completion of the catalytic cycle, leading to potent and often prolonged inhibition. This strategy has been successfully applied in the design of inhibitors for various enzymes, including proteases and those involved in amino acid metabolism. researchgate.netnih.gov

Interference with Amino Acid Metabolism

As structural mimics of amino acids, aminophosphonates are potent inhibitors of enzymes crucial for amino acid metabolism. wikipedia.org By competing with natural amino acid substrates, they can disrupt essential metabolic pathways. wikipedia.orgnih.gov A primary area of impact is the biosynthesis of the bacterial cell wall, a structure essential for bacterial viability and absent in humans, making its synthesizing enzymes attractive targets for antibiotics. nih.gov

This compound and its relatives specifically target enzymes involved in the metabolism of D-alanine, a critical component of peptidoglycan. Their ability to inhibit these enzymes highlights their potential as antibacterial agents that interfere with fundamental cellular processes. google.comnih.gov The (R)-configuration of these phosphonic acids, which corresponds to the stereochemistry of natural L-amino acids, often exhibits higher biological activity. nih.gov

Inhibition of Specific Enzyme Classes

The primary antibacterial potential of this compound and related aminophosphonates stems from their inhibition of enzymes required for peptidoglycan synthesis.

Alanine (B10760859) Racemase Inhibition

Alanine racemase (Alr) is a bacterial enzyme that catalyzes the conversion of L-alanine to D-alanine, providing the necessary stereoisomer for peptidoglycan construction. nih.govwikipedia.org The enzyme utilizes a pyridoxal (B1214274) 5'-phosphate (PLP) cofactor to facilitate this isomerization. wikipedia.org

Aminophosphonate inhibitors, such as the related compound (1-aminoethyl)phosphonic acid, act as effective inhibitors of alanine racemase. The inhibition mechanism involves the formation of a stable, protonated aldimine linkage between the aminophosphonate and the PLP cofactor within the enzyme's active site. nih.gov This complex effectively sequesters the enzyme, preventing it from catalyzing its natural reaction and halting the supply of D-alanine. The formation of this stable adduct is a hallmark of mechanism-based inhibition.

Table 1: Research Findings on Alanine Racemase Inhibition by Aminophosphonates

| Inhibitor/Compound | Enzyme Source | Key Finding | Reference |

|---|---|---|---|

| (1-Aminoethyl)phosphonic acid | Bacillus stearothermophilus | Forms a stable, protonated aldimine with the PLP cofactor, leading to slow-reactivation. | nih.gov |

| General Aminophosphonates | Pseudomonas aeruginosa, Streptococcus faecalis | Act as competitive inhibitors, though the irreversibility of the inhibition remains under investigation. | theses.fr |

| D-Cycloserine (Substrate Analog) | General Bacteria | A known inhibitor that targets alanine racemase, serving as a benchmark for new inhibitor design. | nih.govnih.gov |

D-Ala-D-Ala Synthetase Inhibition

D-alanine-D-alanine ligase (Ddl) is the subsequent enzyme in the pathway, responsible for catalyzing the ATP-dependent formation of the D-Ala-D-Ala dipeptide. documentsdelivered.com This dipeptide is a fundamental building block for the pentapeptide side chains of peptidoglycan.

Studies have shown that various aminophosphonic and phosphinic acid derivatives are effective inhibitors of D-Ala-D-Ala ligase from different bacterial species. documentsdelivered.comnih.gov The mechanism of inhibition by some phosphinate analogs has been shown to be ATP-dependent and involves the enzymatic phosphorylation of the inhibitor within the active site. nih.gov This creates a highly stable phosphoryl-phosphinate adduct that mimics the reaction intermediate, leading to slow-binding, potent inactivation of the enzyme. nih.gov This mechanism contrasts with the simple competitive inhibition initially proposed for other substrate analogs like D-cycloserine. nih.gov

Table 2: Research Findings on D-Ala-D-Ala Synthetase Inhibition

| Inhibitor/Compound | Enzyme Source | Key Finding | Reference |

|---|---|---|---|

| Amino phosphonic acids | Pseudomonas aeruginosa, Streptococcus faecalis, Staphylococcus aureus | Demonstrated inhibitory activity against D-Ala-D-Ala ligase from multiple bacterial species. | documentsdelivered.com |

| [1(S)-aminoethyl][2-carboxy-2(R)-methyl-1-ethyl]phosphinic acid | Salmonella typhimurium | Acts as an ATP-dependent, slow-binding inhibitor. Forms a stable P-O-P adduct after phosphorylation by ATP in the active site. | nih.gov |

| D-Cycloserine (Substrate Analog) | E. coli | Inhibition proceeds via a distinct phosphorylated form of the drug, which mimics the D-alanyl phosphate (B84403) intermediate. | nih.gov |

UDP-N-acetylmuramyl-L-alanine Synthetase Inhibition

UDP-N-acetylmuramyl-L-alanine synthetase, also known as MurC, is the third enzyme in the cytoplasmic synthesis of peptidoglycan precursors. nih.govebi.ac.uk It catalyzes the ATP-dependent addition of L-alanine to the nucleotide precursor UDP-N-acetylmuramic acid (UNAM). ebi.ac.uk The Mur ligase family, including MurC, represents a promising but currently underexploited set of targets for new antibacterial agents. nih.gov

While the direct inhibition of MurC by this compound is not as extensively documented as its effects on alanine racemase and D-Ala-D-Ala ligase, the inhibition of other Mur ligases by related phosphinate compounds has been demonstrated. nih.gov For instance, phosphinate inhibitors designed for MurD (UDP-N-acetylmuramoyl-L-alanyl:D-glutamate ligase) have also shown activity against MurE (UDP-N-acetylmuramoyl-L-alanyl-D-glutamate:L-lysine ligase). nih.gov This suggests that the phosphonate and phosphinate scaffolds are recognized by the active sites of Mur ligases. The mechanism of MurC itself proceeds through an acyl phosphate UNAM intermediate before the addition of L-alanine, a process that could potentially be mimicked and inhibited by phosphonate analogs. ebi.ac.uk

Table 3: Research Findings on Mur Ligase Inhibition

| Inhibitor Class | Target Enzyme | Key Finding | Reference |

|---|---|---|---|

| Pyrazolopyrimidine Compound | MurC from E. coli and P. aeruginosa | Potent inhibition of the enzyme was demonstrated, though cellular activity was limited by efflux pumps. | nih.gov |

| Phosphinate Inhibitors | MurD and MurE | Phosphinates designed for one Mur ligase showed cross-inhibition of another, indicating scaffold viability for this enzyme family. | nih.gov |

Aminopeptidase (B13392206) Inhibition

This compound and its analogs have been investigated as inhibitors of various aminopeptidases. While many aminophosphonates exhibit modest competitive inhibition, structural modifications can significantly alter their affinity and inhibitory mechanism for different aminopeptidases. nih.gov

For instance, studies on over 30 aminophosphonates, based on the structure of the phosphonic acid analogue of leucine (B10760876), a known potent inhibitor of cytosolic leucine aminopeptidase, have shown that even slight changes in the inhibitor's structure lead to marked differences in their ability to inhibit cytosolic and microsomal aminopeptidases. nih.gov A notable example is the time-dependent inhibition of microsomal aminopeptidase by [1-amino-2-(N-alkylamino)ethyl]phosphonic acids. nih.gov The most effective inhibitor in this class, [1-amino-2-(N-cyclohexylamino)ethyl]phosphonic acid, demonstrates a K_i value of 0.87 microM, making it as potent as well-known inhibitors like bestatin. nih.gov

Molecular modeling studies have been employed to understand the binding modes of these inhibitors. For example, the binding of 14 racemic phosphonic acid analogs of phenylglycine to porcine aminopeptidase N (pAPN) and barley seed aminopeptidase was investigated. dntb.gov.ua These studies revealed that the aminophosphonate portion of the inhibitors binds in a consistent manner, with differences in affinity arising from the substitution patterns on their phenyl rings. dntb.gov.ua Similar binding patterns were predicted for bovine lens leucine aminopeptidase and tomato acidic leucine aminopeptidase. dntb.gov.ua

Table 1: Aminopeptidase Inhibition by Aminophosphonate Derivatives

| Compound | Target Enzyme | Inhibition Type | Key Findings |

|---|---|---|---|

| Phosphonic acid analogue of leucine | Cytosolic Leucine Aminopeptidase | Potent Inhibition | Serves as a basis for designing other aminophosphonate inhibitors. nih.gov |

| [1-Amino-2-(N-alkylamino)ethyl]phosphonic acids | Microsomal Aminopeptidase | Time-dependent | Effective inhibitors, with the N-cyclohexyl derivative being particularly potent. nih.gov |

| [1-Amino-2-(N-cyclohexylamino)ethyl]phosphonic acid | Microsomal Aminopeptidase | Slow-binding | K_i value of 0.87 microM, comparable to bestatin. nih.gov |

AKT Kinase Allosteric Inhibition

Derivatives of this compound have been identified as potent and selective allosteric inhibitors of AKT kinases. nih.gov Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. nih.govplos.org

A notable example is ARQ 092, a derivative that incorporates a 1-aminocyclobutyl moiety. nih.gov The cocrystal structure of a similar compound bound to full-length AKT1 confirmed that the cyclobutylamine (B51885) group plays a crucial role in the allosteric inhibition. nih.gov This class of inhibitors has demonstrated high enzymatic potency against AKT1, AKT2, and AKT3, and effectively inhibits the phosphorylation of downstream targets like PRAS40 in cellular assays. nih.gov Furthermore, these compounds are potent inhibitors of the AKT1-E17K mutant, a common mutation in cancer. nih.gov

The development of such allosteric inhibitors provides a unique approach to targeting AKT signaling, which is often dysregulated in cancer. nih.govplos.orgresearchgate.net Hydrogen deuterium (B1214612) exchange mass spectrometry (HDX-MS) has been used to study the conformational changes induced by both allosteric and ATP-competitive inhibitors of AKT, providing insights into their mechanisms of action and implications for therapeutic design. biorxiv.org

Enolase Inhibition

Phosphonate compounds have been identified as potent inhibitors of enolase, a key enzyme in the glycolytic pathway. nih.gov Enolase catalyzes the conversion of 2-phosphoglycerate (2-PG) to phosphoenolpyruvate (B93156) (PEP). nih.govmedchemexpress.com

One of the most potent known enolase inhibitors is phosphonoacetohydroxamate (PhAH). nih.gov A structurally similar natural phosphonate antibiotic, SF2312, produced by the actinomycete Micromonospora, has been shown to be a highly potent, low nanomolar inhibitor of enolase. nih.gov Structural and mechanistic studies, including X-ray crystallography, have confirmed that SF2312 is a potent enolase inhibitor. nih.gov It is believed to enter bacterial cells through the glucose-6-phosphate transporter system. nih.gov

Another enolase inhibitor, ENOblock (AP-III-a4), a nonsubstrate analogue, has an IC50 of 0.576 uM. medchemexpress.comresearchgate.net The inhibition of enolase by such small molecules has been explored for its potential in cancer therapy, particularly in cancers with deletions of the ENO1 gene. nih.govresearchgate.net

Phenylalanine Ammonia-Lyase (PAL) Inhibition

This compound and its derivatives are effective inhibitors of phenylalanine ammonia-lyase (PAL), a crucial enzyme in the phenylpropanoid pathway in plants. nih.govnih.govwikipedia.org PAL catalyzes the deamination of L-phenylalanine to trans-cinnamic acid and ammonia. wikipedia.orgcore.ac.uk

(1-Aminobenzocyclobutene-1-phosphonic acid), a related compound, was found to be a six times weaker in vitro inhibitor of buckwheat PAL compared to the well-known inhibitor 2-aminoindane-2-phosphonic acid (AIP). nih.gov However, it was six times more potent as an in vivo inhibitor of anthocyanin synthesis, a downstream product of the PAL-catalyzed reaction. nih.gov The phosphonic analogue of L-phenylalanine, (R)-(1-amino-2-phenylethyl)phosphonic acid (APEP), is a competitive inhibitor of buckwheat PAL with a K_i value of 1.5 µM. researchgate.net

Molecular modeling studies have been used to predict the binding of these inhibitors to PAL. researchgate.net For instance, modeling of 1-aminobenzocyclobutene-1-phosphonic acid binding to parsley PAL suggested multiple potential binding sites. researchgate.net The inhibition of PAL by these compounds has been shown to lead to a decrease in the production of phenylpropanoid-derived compounds like anthocyanins and a corresponding increase in the endogenous concentration of phenylalanine. researchgate.net

Table 2: Phenylalanine Ammonia-Lyase (PAL) Inhibition

| Inhibitor | Enzyme Source | K_i / IC50 | Key Findings |

|---|---|---|---|

| (1-Aminobenzocyclobutene-1-phosphonic acid) | Buckwheat PAL | Weaker than AIP in vitro, stronger in vivo | Demonstrates differential activity between in vitro and in vivo systems. nih.gov |

| (R)-(1-Amino-2-phenylethyl)phosphonic acid (APEP) | Buckwheat PAL | K_i = 1.5 µM | Competitive inhibitor; inhibits anthocyanin synthesis in vivo. researchgate.net |

Modulation of Biochemical Pathways

The inhibitory actions of this compound and its derivatives extend to the modulation of entire biochemical pathways, with significant implications for bacterial physiology and cancer research.

Impact on Bacterial Cell Wall Biosynthesis

The bacterial cell wall, composed primarily of peptidoglycan, is a critical structure for bacterial survival and a key target for antibiotics. nih.govyoutube.comyoutube.com The biosynthesis of peptidoglycan is a complex process involving cytoplasmic, membrane-associated, and periplasmic steps. nih.gov Some phosphonate antibiotics, like fosfomycin, are known to inhibit early steps in peptidoglycan synthesis. nih.gov

Role in PI3K/AKT/mTOR Signaling Pathway Research

The PI3K/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism in eukaryotic cells. nih.govnih.govmdpi.com Dysregulation of this pathway is a frequent event in human cancers, making it a major target for drug development. nih.govnih.govresearchgate.net

As discussed previously, derivatives of this compound, such as ARQ 092, are potent allosteric inhibitors of AKT kinase. nih.gov By inhibiting AKT, these compounds effectively block the downstream signaling of the PI3K/AKT/mTOR pathway. nih.govresearchgate.net This has significant implications for cancer research, as inhibitors of this pathway are being actively investigated as anti-cancer agents. nih.govmdpi.com The ability of these compounds to inhibit mutated forms of AKT, such as the E17K mutant, further enhances their therapeutic potential. nih.gov

The study of how these allosteric inhibitors induce conformational changes in AKT provides valuable information for the design of more effective and selective drugs targeting this critical signaling node. researchgate.netbiorxiv.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| [1-amino-2-(N-alkylamino)ethyl]phosphonic acids |

| [1-amino-2-(N-cyclohexylamino)ethyl]phosphonic acid |

| 1-aminobenzocyclobutene-1-phosphonic acid |

| 2-aminoindane-2-phosphonic acid (AIP) |

| (R)-(1-amino-2-phenylethyl)phosphonic acid (APEP) |

| 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092) |

| Bestatin |

| ENOblock (AP-III-a4) |

| Fosfomycin |

| Hypeptin |

| Leucine |

| Phenylalanine |

| Phosphonoacetohydroxamate (PhAH) |

| SF2312 |

Structure Activity Relationship Sar Studies and Molecular Design

Influence of Phosphonate (B1237965) Moiety in Bioactivity

The phosphonate group is a cornerstone of the bioactivity of (1-aminocyclobutyl)phosphonic acid. It functions as a bioisostere of the carboxylate or phosphate (B84403) group, which are common in biological substrates. tandfonline.comresearchgate.net This mimicry allows the molecule to act as a competitive antagonist or a transition-state analog inhibitor of various enzymes. tandfonline.com

Key characteristics of the phosphonate moiety include:

Structural Mimicry : The tetrahedral geometry of the phosphonate group closely resembles the transition state of peptide bond hydrolysis or phosphate transfer reactions. researchgate.net This allows it to bind tightly to the active sites of enzymes like proteases and metalloenzymes.

Chemical Stability : The carbon-phosphorus (C-P) bond is significantly more resistant to chemical and enzymatic hydrolysis compared to the P-O bond found in phosphate esters. This stability enhances the metabolic half-life of the compound in a biological system.

Ionization State : At physiological pH, the phosphonic acid group is typically ionized, carrying a negative charge. This charge is crucial for forming strong ionic interactions and hydrogen bonds with positively charged residues in an enzyme's active site, but it also presents a challenge for cell membrane permeability. nih.gov

The initial hypothesis that aminophosphonic acids would act as simple false substrates for enzymes in amino acid metabolism has been found to be an oversimplification, yet this premise spurred the synthesis of numerous phosphonopeptides with significant biological activities. nih.gov

Role of the Cyclobutyl Ring in Molecular Recognition

The cyclobutyl ring is not merely a passive scaffold; it plays a critical and active role in molecular recognition and binding affinity. Its primary function is to confer conformational rigidity to the molecule, which has several advantageous consequences for bioactivity.

Conformational Pre-organization : The four-membered ring restricts the rotational freedom of the molecule, locking the α-carbon and positioning the vital amino and phosphonate groups in a well-defined spatial orientation. This pre-organization reduces the entropic penalty upon binding to a biological target, leading to higher affinity.

Vectorial Orientation : The puckered, non-planar conformation of the cyclobutyl ring can direct substituents into specific vectors in 3D space. nih.gov This precise positioning can place a key functional group, such as an amine or a linked peptide, in a favorable position to form critical hydrogen bonds or other interactions within the binding pocket. nih.gov This was observed in a peptide analogue where the cyclobutyl ring appeared to direct a primary amine into an optimal position for binding. nih.gov

Impact of Substitutions on Inhibitory Potency and Selectivity

Modifying the this compound scaffold by adding or altering substituents is a key strategy for optimizing its pharmacological profile. Substitutions can dramatically affect both the potency (how strongly it inhibits) and the selectivity (which enzymes it inhibits).

Substitutions on the cyclobutyl ring can enhance hydrophobic interactions or introduce new hydrogen bonding opportunities. For example, adding a hydroxyl group could create a new interaction point with the target enzyme. While specific data for this compound is dispersed, the principles are well-established in related compounds. For instance, phosphonic acid analogs of GABA demonstrated that even a simple methyl substitution could confer high potency and selectivity for a specific receptor subtype. nih.gov

Furthermore, when incorporated into a peptide chain, the nature of the adjacent amino acids significantly influences target recognition and uptake. nih.gov Different peptide transporters in various organisms recognize different amino acid sequences, allowing for the tuning of selectivity. nih.gov

Table 1: Illustrative Impact of Substitutions on Inhibitor Properties (Principle-Based)

| Base Scaffold | Substitution/Modification | Target Enzyme(s) | Effect on Potency (IC₅₀) | Effect on Selectivity | Reference Principle |

| Aminophosphonate | Attached to different amino acids (e.g., Ala vs. Val) | Bacterial oligopeptide transporters | Varies | High (dependent on transporter specificity) | nih.gov |

| Acyclic Nucleotide Analog | Guanine vs. Adenine base | DNA Polymerases α, δ, ε | Varied (e.g., Guanine analog is potent for α, ε) | High (dependent on analog structure) | nih.gov |

| GABA Analog | Addition of a methyl group | GABAC vs. GABAA receptors | Potent antagonist at GABAC (IC₅₀ = 11.1 µM) | High (inactive at GABAA) | nih.gov |

This table illustrates the principles of how substitutions affect activity, based on findings from related phosphonate compounds.

Design of Phosphonopeptides and Prodrugs

To enhance the therapeutic potential of this compound, it is often incorporated into larger molecular designs, such as phosphonopeptides and prodrugs.

Phosphonopeptides are peptide mimetics where this compound replaces a natural amino acid, typically at the C-terminus. nih.gov These molecules are designed to act as potent inhibitors of peptidases by mimicking the tetrahedral transition state of peptide bond hydrolysis. researchgate.net This strategy often employs a "Trojan horse" mechanism, where the peptide portion is recognized and actively transported into a target cell (e.g., a bacterium) by oligopeptide transporters. nih.gov Once inside, cellular peptidases may cleave the peptide, releasing the active aminophosphonic acid warhead. nih.gov

Prodrugs are designed to overcome the poor membrane permeability of the highly charged phosphonate group. nih.govresearchgate.net A prodrug is a temporarily modified, inactive version of the drug that is converted into its active form within the body. nih.gov Common strategies involve masking the negative charges of the phosphonate with lipophilic (fat-soluble) groups, which are later cleaved by intracellular enzymes. researchgate.netnih.gov

Table 2: Common Prodrug Strategies for Phosphonates

| Prodrug Strategy | Masking Group | Bioactivation Mechanism | Key Advantage | Example Moiety | Reference |

| Acyloxyalkyl Esters | Two ester groups linked by an oxygenated alkyl chain | Enzymatic cleavage (esterases) generates a hydroxymethyl intermediate, which spontaneously releases formaldehyde. | Well-established; improved stability over phosphate versions. | Pivaloyloxymethyl (POM) | nih.gov |

| Bisamidates | Two amino acid esters | Enzymatic cleavage releases innocuous amino acids as byproducts. | Low cytotoxicity of byproducts; improved permeability. | Alanine (B10760859) ethyl ester | nih.gov |

| CycloSal | A salicyl alcohol-based cyclic ester | Enzymatic hydrolysis opens the ring, followed by intramolecular cyclization to release the drug. | Can improve stability in serum. | Saligeninyl | nih.gov |

| Alkoxyalkyl Monoesters | A single long-chain lipid group | Cleaved by intracellular enzymes. | High lipophilicity for enhanced cell uptake; can lead to dramatic increases in potency. | Hexadecyloxypropyl (HDP) | nih.gov |

Conformational Analysis and its Relation to Biological Activity

Conformational analysis investigates the three-dimensional shapes a molecule can adopt and their relative stabilities. For this compound, the conformation is largely dictated by the puckered nature of the cyclobutyl ring. nih.gov This puckering is not random; the ring adopts specific low-energy conformations that, in turn, determine the spatial relationship between the amino and phosphonate substituents.

This fixed orientation is critical for biological activity. An enzyme's active site is a precisely shaped pocket, and for effective inhibition, the inhibitor must fit snugly within it. The rigid conformation of the cyclobutyl scaffold ensures that the key binding groups (the amine and the phosphonate) are presented to the enzyme in the correct geometry to maximize interactions with active site residues. nih.gov For example, the puckered ring might position the sulfonamide NH of a drug molecule in a way that it can form crucial hydrogen bonds with specific arginine and asparagine residues in its target, an interaction that would be lost in a more flexible or differently shaped isomer. nih.gov Computational studies, such as high-level ab initio calculations, have been used to rationalize the thermodynamic stability of different stereoisomers (e.g., cis vs. trans), further linking specific 3D structures to inhibitory potential. researchgate.net

Theoretical and Computational Investigations

Molecular Docking Simulations for Enzyme Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. springernature.com These simulations are instrumental in understanding the binding modes of potential enzyme inhibitors. While specific docking studies on (1-aminocyclobutyl)phosphonic acid are not extensively documented in publicly available literature, research on structurally related compounds provides valuable insights into its potential enzyme-binding characteristics.

For instance, molecular modeling of 1-aminobenzocyclobutene-1-phosphonic acid, a close analogue, has been performed to predict its binding to parsley phenylalanine ammonia-lyase (PAL). researchgate.net These studies suggest the possibility of multisite binding within the enzyme's active site and a channel leading to it. researchgate.net It is plausible that this compound, with its similar cyclobutyl core, could exhibit comparable binding behaviors with various enzymes.

Table 1: Key Aspects of Molecular Docking for Aminophosphonate Analogues

| Feature | Description | Relevance to this compound |

| Binding Pockets | Enzymes possess specific cavities or pockets where ligands can bind. The size, shape, and chemical environment of these pockets determine ligand specificity. | The cyclobutyl ring of this compound introduces conformational rigidity, which can influence its fit into specific enzyme binding pockets. |

| Key Interactions | Binding is governed by non-covalent interactions such as hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. | The amino and phosphonic acid groups are capable of forming multiple hydrogen bonds and electrostatic interactions with enzyme residues. The cyclobutyl moiety contributes to hydrophobic interactions. |

| Binding Affinity | Docking programs calculate a scoring function to estimate the binding affinity (e.g., in kcal/mol), which correlates with the stability of the ligand-enzyme complex. | Predicting the binding affinity of this compound to various target enzymes can help prioritize it for further experimental testing. |

| Conformational Changes | The binding of a ligand can induce conformational changes in the enzyme, and vice-versa, to achieve an optimal fit (induced fit). | The rigid nature of the cyclobutyl ring may limit the extent of conformational changes upon binding compared to more flexible acyclic aminophosphonates. |

Ab Initio Calculations of Molecular Structures and Reactivity

Ab initio quantum chemistry methods are computational techniques based on first principles, without the inclusion of experimental data. These calculations are crucial for determining the electronic structure, geometry, and reactivity of molecules. For aminophosphonic acids, ab initio methods, often in conjunction with Density Functional Theory (DFT), provide deep insights into their fundamental properties. researchgate.net

Table 2: Predicted Molecular Properties from Ab Initio Calculations

| Property | Theoretical Basis and Significance | Predicted Characteristics for this compound |

| Optimized Geometry | Calculations determine the lowest energy arrangement of atoms, providing bond lengths, bond angles, and dihedral angles. | The cyclobutane (B1203170) ring is expected to adopt a puckered conformation. The C-P bond length and the O-P-O bond angles of the phosphonic acid group will be key structural parameters. |

| Electronic Properties | Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies helps to understand chemical reactivity, with the HOMO-LUMO gap indicating chemical stability. | The amino and phosphonic acid groups will be the primary sites of electronic activity, influencing the molecule's ability to act as an electron donor or acceptor. |

| Charge Distribution | Calculation of atomic charges reveals the distribution of electrons within the molecule, highlighting polar regions. | The nitrogen and oxygen atoms are expected to carry partial negative charges, while the phosphorus and adjacent carbon and hydrogen atoms will have partial positive charges, making the molecule polar. |

| Vibrational Frequencies | Theoretical prediction of vibrational spectra (IR and Raman) aids in the interpretation of experimental spectroscopic data and confirms the calculated structure. | Characteristic vibrational modes for the N-H, P=O, P-O-H, and C-H bonds can be predicted and compared with experimental results for structural validation. |

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The resulting energy landscape reveals the relative stabilities of different conformers. The rigid cyclobutane ring in this compound significantly restricts its conformational freedom compared to its acyclic counterparts. ru.nl

The cyclobutane ring itself is not planar and exists in a puckered conformation to relieve torsional strain. nih.gov This puckering creates different possible orientations for the amino and phosphonic acid substituents. Theoretical calculations can map the potential energy surface associated with the ring puckering and the rotation of the substituent groups.

Table 3: Conformational Features of this compound

| Conformational Feature | Description | Impact on Molecular Properties |

| Cyclobutane Puckering | The cyclobutane ring interconverts between equivalent puckered conformations. The barrier to this inversion is relatively low. | The puckering of the ring affects the relative positions of the substituents, which can influence its binding to a receptor. |

| Substituent Orientation | The amino and phosphonic acid groups can be in either axial or equatorial-like positions relative to the puckered ring. | The orientation of these functional groups is critical for their interaction with biological targets. The lowest energy conformer will dictate the most probable binding orientation. |

| Rotational Barriers | The energy barriers for rotation around the C-N and C-P bonds determine the flexibility of the substituent groups. | While the ring is rigid, some flexibility in the functional groups is possible and can be important for adopting a bioactive conformation. |

| Intramolecular Interactions | Hydrogen bonding between the amino and phosphonic acid groups can occur in certain conformations, stabilizing them. | Intramolecular hydrogen bonds can influence the overall shape and electronic properties of the molecule. |

Pharmacophore Modeling

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) responsible for a molecule's biological activity. nih.gov A pharmacophore model can then be used to screen large databases of compounds to find new molecules with similar activity.

For this compound, a pharmacophore model would typically include features such as:

Hydrogen Bond Acceptors: The oxygen atoms of the phosphonic acid group.

Hydrogen Bond Donors: The amino group and the hydroxyl groups of the phosphonic acid.

Positive/Negative Ionizable Features: The amino and phosphonic acid groups, depending on the pH.

Hydrophobic Feature: The cyclobutyl ring.

By analyzing the structure-activity relationships of a series of aminophosphonic acid analogues, a pharmacophore model can be developed and refined. This model can then guide the design of new, more potent, and selective compounds.

Table 4: Pharmacophoric Features of this compound

| Pharmacophoric Feature | Corresponding Molecular Moiety | Role in Biological Activity |

| Hydrogen Bond Acceptor (HBA) | Oxygen atoms of the P=O and P-O-H groups | Form hydrogen bonds with donor groups on the receptor. |

| Hydrogen Bond Donor (HBD) | -NH2 group and -OH groups of the phosphonic acid | Form hydrogen bonds with acceptor groups on the receptor. |

| Positive Ionizable (PI) | Amino group (-NH3+) at physiological pH | Can form salt bridges with negatively charged residues in the receptor. |

| Negative Ionizable (NI) | Phosphonic acid group (-PO3H- or -PO3^2-) at physiological pH | Can form salt bridges with positively charged residues in the receptor. |

| Hydrophobic (HY) | Cyclobutyl ring | Interacts with hydrophobic pockets in the receptor, contributing to binding affinity and selectivity. |

Chemical Reactivity and Derivatization Strategies

Deamination Reactions of 1-Aminoalkylphosphonic Acids

The deamination of 1-aminoalkylphosphonic acids, initiated by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂), is a complex process that yields a mixture of products. researchgate.netnih.gov This reaction is of significant interest for understanding the fundamental reactivity of these amino acid analogues.

The variety of products observed in the deamination of 1-aminoalkylphosphonic acids strongly suggests the involvement of carbocationic intermediates. researchgate.net Specifically, the formation of 1-phosphonoalkylium ions is a plausible hypothesis to explain the observed reaction outcomes. mdpi.comnih.gov These reactive intermediates are generated from the decomposition of diazonium salts that are formed upon the reaction of the primary amino group with nitrous acid. nih.gov

Theoretical studies on the simplest phosphonomethylium ion have been conducted, and the formation of carbenium ions substituted with a phosphonic ester group has been experimentally studied in solvolysis reactions. nih.gov However, the direct observation and characterization of 1-phosphonoalkylium ions in deamination reactions remain challenging due to their transient nature. The product distribution serves as indirect evidence for their existence and subsequent reaction pathways. researchgate.net An alternative mechanistic consideration could involve the formation of cyclic intermediates like 2-hydroxy-2-oxa-1,2-oxaphosphiranes, analogous to α-lactones in the deamination of 2-aminoalkanoic acids; however, experimental results suggest this is unlikely. mdpi.com

The deamination of 1-aminoalkylphosphonic acids leads to a diverse array of products, which can be categorized as substitution, elimination, and rearrangement products. researchgate.netnih.gov The reaction of the 1-phosphonoalkylium ion intermediate with nucleophiles present in the reaction mixture, such as water or nitrite ions, results in substitution products, primarily 1-hydroxyalkylphosphonic acids. mdpi.comnih.gov

Elimination of a proton from the intermediate carbocation leads to the formation of vinylphosphonic acid derivatives. mdpi.com Furthermore, the 1-phosphonoalkylium ion can undergo rearrangement to a more stable carbocation, if the structure allows, which then reacts to form rearranged substitution products. For example, the deamination of 1-amino-2-phenylethylphosphonic acid yielded the rearranged product 2-hydroxy-1-phenylethylphosphonic acid, indicating a migration of the phenyl group. mdpi.com

A summary of the types of products obtained from the deamination of various 1-aminoalkylphosphonic acids is presented in the table below.

| Starting 1-Aminoalkylphosphonic Acid | Substitution Product(s) | Elimination Product(s) | Rearrangement Product(s) |

| 1-Aminomethylphosphonic acid | 1-Hydroxymethylphosphonic acid | - | - |

| 1-Aminoethylphosphonic acid | 1-Hydroxyethylphosphonic acid | Vinylphosphonic acid | - |

| 1-Amino-2-phenylethylphosphonic acid | 1-Hydroxy-2-phenylethylphosphonic acid | Styrylphosphonic acid | 2-Hydroxy-1-phenylethylphosphonic acid |

| 3-Amino-3-phosphonopropanoic acid | 3-Hydroxy-3-phosphonopropanoic acid | (E)-3-Phosphonoacrylic acid | - |

This table is a representative summary based on findings for various 1-aminoalkylphosphonic acids. mdpi.com

A consistent observation in the deamination of 1-aminoalkylphosphonic acids is the formation of phosphoric acid (H₃PO₄) as a byproduct. mdpi.com Two primary mechanisms have been proposed to account for its formation, depending on the structure of the starting amino acid. mdpi.com

The first mechanism involves the rearrangement of the initially formed 1-phosphonoalkylium ion to a more stable 2-phosphonoalkylium ion. This rearranged ion can then undergo fragmentation, cleaving the carbon-phosphorus bond to yield an alkene and metaphosphoric acid, which is subsequently hydrolyzed to phosphoric acid. mdpi.com

The second mechanism is considered when rearrangement of the carbocation is not favorable. In this scenario, the 1-phosphonoalkylium ion may react with the nitrite ion to form either a 1-nitroalkylphosphonic acid or a nitrite ester of a 1-hydroxyalkylphosphonic acid. These species can then undergo further reactions that ultimately lead to the cleavage of the C-P bond and the formation of phosphoric acid. nih.gov

Synthesis of Functionalized Derivatives for Research

The structural backbone of (1-aminocyclobutyl)phosphonic acid and other 1-aminoalkylphosphonic acids is a valuable starting point for the synthesis of a wide range of functionalized derivatives for research purposes. These derivatization strategies often target the amino or phosphonic acid groups to introduce new functionalities and modulate the molecule's properties.

One common approach is the acylation of the amino group to form 1-(acylamino)alkylphosphonic acids. nih.gov These derivatives can be synthesized from the parent aminoalkylphosphonic acids and are substrates for further chemical transformations, including selective deacylation. nih.gov Another strategy involves the quaternization of the amino group to produce N,N,N-trialkyl-N-(1-phosphonoalkyl)ammonium salts. researchgate.net

Furthermore, α-aminophosphonates can be utilized as building blocks in more complex syntheses. For instance, they can be incorporated into peptidomimetic structures, where the phosphonate (B1237965) group acts as a stable analogue of a carboxylic acid. researchgate.net The development of stereoselective methods for the synthesis of these derivatives is of particular importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. nih.gov The Kabachnik-Fields and aza-Pudovik reactions are prominent methods for the synthesis of α-aminophosphonates, which can then be further modified. mdpi.com

The table below summarizes some of the strategies for creating functionalized derivatives.

| Derivatization Strategy | Functional Group Targeted | Resulting Derivative Class |

| Acylation | Amino group | 1-(Acylamino)alkylphosphonic acids |

| Alkylation (Quaternization) | Amino group | N,N,N-Trialkyl-N-(1-phosphonoalkyl)ammonium salts |

| Peptide coupling | Amino group | Phosphonopeptides |

| Esterification | Phosphonic acid group | Dialkyl 1-aminoalkylphosphonates |

Advanced Analytical Methodologies for Research and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and mechanistic investigation of (1-aminocyclobutyl)phosphonic acid. Both ¹H and ³¹P NMR provide detailed information about the molecule's conformation and electronic environment.

¹H NMR Spectroscopy: Proton NMR spectra reveal the arrangement of hydrogen atoms within the molecule. For this compound, the signals corresponding to the protons on the cyclobutyl ring and those near the amino and phosphonic acid groups can confirm the compound's identity and provide insights into its conformational dynamics.

³¹P NMR Spectroscopy: As a phosphorus-containing compound, ³¹P NMR is particularly informative. huji.ac.il It offers a direct window into the chemical environment of the phosphorus atom. huji.ac.il The chemical shift in a ³¹P NMR spectrum is highly sensitive to the oxidation state of phosphorus and the nature of the substituents attached to it. oxinst.com For this compound, the ³¹P chemical shift helps to confirm the presence of the phosphonic acid group. huji.ac.iloxinst.com Furthermore, changes in the chemical shift can be monitored to study the compound's reactivity, such as its interactions with other molecules or changes in pH. nih.gov The coupling between phosphorus and adjacent protons (³¹P-¹H coupling) can also be observed, providing further structural confirmation. huji.ac.il In some cases, proton-decoupled ³¹P NMR spectra are acquired to simplify the spectrum and focus solely on the phosphorus chemical shifts. nih.gov

Investigations into various aminophosphonates have demonstrated that ³¹P NMR is a powerful technique for characterizing these molecules. nih.gov For instance, studies on related compounds have utilized ³¹P NMR to track reactions and identify products. rsc.org The analysis of different phosphonic acid derivatives has shown that their ³¹P NMR characteristics, such as chemical shifts and line widths, are sensitive to environmental factors like pH, which can be used to probe their behavior in different media. researchgate.net

Interactive Table: Representative NMR Data for Aminophosphonates

| Nucleus | Typical Chemical Shift Range (ppm) | Information Provided |

| ¹H | 1.5 - 3.5 | Cyclobutyl ring protons, protons alpha to amine and phosphonate (B1237965) groups |

| ³¹P | 10 - 30 | Confirmation of phosphonic acid group, electronic environment of phosphorus |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Analysis and Quantification in Research Samples

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the analysis and quantification of this compound in various research samples. mdpi.com This technique combines the separation power of liquid chromatography with the precise detection and identification capabilities of tandem mass spectrometry. mdpi.com

The process begins with the separation of the compound from other components in the sample matrix using an HPLC system. nih.gov Due to the polar nature of aminophosphonates, specialized chromatography columns, such as Hydrophilic Interaction Liquid Chromatography (HILIC) columns, are often employed to achieve good retention and separation. windows.net The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile, often with additives like formic acid to improve peak shape and ionization efficiency. nih.govwindows.net

Following chromatographic separation, the compound enters the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used for polar molecules like aminophosphonates. nih.gov In the mass spectrometer, the molecule is first ionized, creating a precursor ion. This precursor ion is then fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and is crucial for accurate quantification, especially in complex matrices. phenomenex.com

The development of LC-MS/MS methods for related phosphonic acids has demonstrated the technique's robustness and sensitivity, with low limits of detection (LOD) and quantification (LOQ) being achievable. windows.netphenomenex.com For instance, methods have been validated for the analysis of phosphonic acid in water and various food matrices. eurl-pesticides.eunih.gov These methods often involve a sample clean-up step, such as solid-phase extraction (SPE), to remove interfering substances and pre-concentrate the analyte. nih.govnih.gov The fragmentation patterns of cyclic compounds in tandem mass spectrometry can be complex, but they provide valuable structural information. nih.govsioc-journal.cnmdpi.com

Interactive Table: Typical LC-MS/MS Parameters for Aminophosphonate Analysis

| Parameter | Typical Setting | Purpose |

| Column | HILIC or Polar Reversed-Phase | Retention of polar analytes |

| Mobile Phase | Water/Acetonitrile with Formic Acid | Separation and ionization |

| Ionization Mode | ESI (Positive or Negative) | Creation of molecular ions |

| Detection Mode | MRM | Selective and sensitive quantification |

Chromatographic Methods for Purification and Separation (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for the purification and separation of this compound. researchgate.net These methods are essential for isolating the compound from reaction mixtures or complex biological samples to obtain a pure substance for further research and characterization. savemyexams.com

The choice of chromatographic mode depends on the properties of the compound and the impurities to be removed. For a polar and ionic compound like this compound, several HPLC approaches can be effective:

Reversed-Phase HPLC: While challenging for very polar compounds, this can be achieved using specialized polar-embedded or polar-endcapped columns.

Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the method of choice for separating highly polar compounds.

Ion-Exchange Chromatography: This technique separates molecules based on their net charge and is well-suited for ionic compounds like aminophosphonic acids. libretexts.org

The mobile phase composition is optimized to achieve the desired separation. savemyexams.com Detection is typically performed using a UV detector if the compound has a chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer. For preparative HPLC, fractions of the eluent are collected, and those containing the pure compound are combined and the solvent removed.

The principles of chromatography are broadly applied to the separation of amino acids and their analogues, with various stationary and mobile phases being used to achieve the desired resolution. youtube.com The efficiency of these separations allows for the isolation of individual components from a mixture with high purity. researchgate.net

X-ray Crystallography for Solid-State Structure Elucidation of Aminophosphonates

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. For this compound, a single-crystal X-ray diffraction study would provide unambiguous proof of its structure, including bond lengths, bond angles, and the conformation of the cyclobutyl ring.

This technique involves growing a high-quality single crystal of the compound. This crystal is then exposed to a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the spots in this pattern, the electron density map of the molecule can be calculated, and from this, the exact position of each atom is determined.

Future Research Directions in Aminophosphonic Acid Chemistry and Biology

Development of Novel Synthetic Routes to Stereoisomers

The biological activity of aminophosphonic acids is often dependent on their stereochemistry. nih.gov Consequently, the development of efficient and stereoselective synthetic methods is a primary focus for future research. While classical methods like the Kabachnik-Fields and phospha-Mannich reactions have been instrumental, there is a continuous drive for more environmentally friendly and efficient catalytic systems. researchgate.netmdpi.com

Future efforts will likely concentrate on:

Catalytic Asymmetric Synthesis: The use of chiral catalysts, including transition metal complexes and organocatalysts, is a promising avenue for producing enantiomerically pure aminophosphonates. mdpi.com Research into novel chiral ligands and Brønsted acids is expected to yield more effective and highly enantioselective synthetic protocols. mdpi.com

Biocatalysis: Employing enzymes or whole-cell systems presents a green alternative to traditional chemical synthesis, offering high selectivity and milder reaction conditions. researchgate.net The use of photobiocatalysts, for instance, has shown high conversion rates for certain phosphonate (B1237965) derivatives. researchgate.netresearchgate.net

Novel Precursors and Methodologies: The exploration of unique starting materials, such as the use of [Cp*Fe(η4-P5)] in combination with α,ω-dibromoalkanes, opens up new pathways to parent cyclic phosphines which can be precursors to aminophosphonic acids. rsc.org Additionally, methods for the synthesis of α-chiral bicyclo[1.1.1]pentanes (BCPs) could be adapted for structurally similar cyclobutyl derivatives. nih.gov

| Synthetic Strategy | Description | Key Advantages | Future Research Focus | Reference |

|---|---|---|---|---|

| Asymmetric Metal Catalysis | Uses transition metal complexes with chiral ligands (e.g., PAMP, DIPAMP) to induce enantioselectivity. | High efficiency and established utility. | Development of new, more robust, and selective chiral ligands. | mdpi.com |

| Chiral Auxiliary-Directed Synthesis | A chiral auxiliary is temporarily incorporated to direct the stereochemical outcome of a reaction. | Predictable stereochemical control. | Improving the ease of auxiliary attachment and removal. | nih.govscispace.com |

| Organocatalysis | Uses small organic molecules as chiral catalysts (e.g., chiral Brønsted acids). | Metal-free, often milder reaction conditions. | Expanding the scope of catalysts and reaction types. | mdpi.com |

| Biocatalysis | Utilizes enzymes or whole-cell systems for stereoselective transformations. | High enantioselectivity, environmentally friendly ("green chemistry"). | Screening for new enzymes with broader substrate specificity. | researchgate.net |

Exploration of New Biological Targets and Mechanisms

Aminophosphonic acids are known to act as enzyme inhibitors, anticancer agents, and antibiotics. bohrium.comnih.gov However, the full spectrum of their biological activities and the underlying mechanisms are yet to be fully elucidated. Future research will aim to identify novel biological targets and better understand their modes of action.

Key areas for future investigation include:

Enzyme Inhibition: As mimics of the transition state of peptide hydrolysis, these compounds are potent inhibitors of various enzymes. researchgate.netnih.gov Future work will likely focus on targeting specific proteases, kinases, and phosphatases involved in disease pathways. For example, some derivatives have shown inhibitory activity against the MurA enzyme, a target in pathogens. rsc.org

Anticancer Activity: Aminophosphonates have demonstrated selective cytotoxicity towards malignant cells. bohrium.com Research is moving towards understanding their specific molecular targets within cancer cells, such as VEGFR2 and FGFR1 proteins, to develop more potent and targeted anticancer therapies. nih.gov The anti-proliferative effects on specific cancer cell lines, like human lung adenocarcinoma, will continue to be an area of intense study. mdpi.com

Antimicrobial Properties: The search for new antibiotics is a global health priority. Aminophosphonic acid derivatives have shown promise as antibacterial and antifungal agents. rsc.org Future studies will explore their efficacy against multidrug-resistant (MDR) pathogens and investigate their mechanisms of action, which may involve disrupting key metabolic pathways in microbes. rsc.orgnih.gov

Advanced Computational Approaches for Rational Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For aminophosphonic acids, computational approaches can accelerate the design and optimization of new derivatives with desired properties.

Future directions in this area include:

Molecular Docking and QSAR: In silico molecular docking simulations are used to predict the binding affinity and orientation of aminophosphonates within the active sites of target proteins. rsc.orgnih.gov Quantitative Structure-Activity Relationship (3D-QSAR) models can further refine the design of compounds with enhanced biological activity by correlating molecular structures with their inhibitory potency. nih.gov

Density Functional Theory (DFT) Studies: DFT calculations are employed to study the geometrical structures, electronic properties, and vibrational frequencies of these molecules. researchgate.net This information provides fundamental insights into their reactivity and helps in the interpretation of experimental data. The analysis of HOMO-LUMO energy gaps can reveal information about charge transfer within the molecules. researchgate.net

Predictive Modeling: The development of machine-learning models, trained on existing experimental data, can help predict the biological activity and properties of novel, untested aminophosphonic acid derivatives, thereby prioritizing synthetic efforts. drugbank.com

| Computational Method | Application | Expected Outcome | Reference |

|---|---|---|---|

| Molecular Docking | Predicting the interaction between a ligand (aminophosphonate) and a protein target. | Identification of potential biological targets and understanding of binding modes. | rsc.orgnih.gov |

| 3D-QSAR | Correlating the 3D structure of molecules with their biological activity. | Rational design of more potent analogs by identifying key structural features. | nih.gov |

| DFT Calculations | Analyzing electronic structure, geometry, and vibrational spectra. | Fundamental understanding of molecular properties and reactivity. | researchgate.net |

Integration with Proteomics and Metabolomics Research Paradigms

The "omics" technologies, particularly proteomics and metabolomics, offer a systems-level view of the biological effects of a compound. Integrating these approaches can provide a comprehensive understanding of the cellular response to aminophosphonic acids.

Future research will increasingly leverage these technologies to:

Elucidate Mechanisms of Action: Metabolomics can identify global changes in the metabolite profile of cells or organisms upon treatment with an aminophosphonic acid. nih.govplos.org This can reveal which metabolic pathways are perturbed, offering clues to the compound's mechanism of action. For instance, studies on aminomethylphosphonic acid (AMPA) have shown effects on lipid metabolism. nih.gov

Identify Biomarkers: By combining proteomics (the study of all proteins) and metabolomics, researchers can identify protein and metabolite biomarkers that indicate exposure or response to a specific aminophosphonic acid. This is valuable for both therapeutic and diagnostic purposes. nih.govnih.gov

The integration of these advanced research paradigms promises to unlock the full potential of (1-aminocyclobutyl)phosphonic acid and related compounds, paving the way for the development of novel therapeutic agents and research tools.

Q & A

Q. What are the recommended synthetic routes for (1-aminocyclobutyl)phosphonic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves phosphonylation of cyclobutane derivatives. For example, reacting 1-aminocyclobutane with phosphorus trichloride (PCl₃) under controlled anhydrous conditions, followed by hydrolysis to yield the phosphonic acid derivative. Optimizing stoichiometry (e.g., 1:1.2 molar ratio of amine to PCl₃) and temperature (0–5°C for exothermic control) minimizes side reactions like over-phosphonylation. Post-synthesis purification via recrystallization or ion-exchange chromatography ensures >95% purity. Reaction monitoring via <sup>31</sup>P NMR is critical to track intermediate formation .

Q. How can researchers detect and quantify this compound in complex matrices (e.g., plant tissues)?

- Methodological Answer : Use LC-MS/MS with a hydrophilic interaction liquid chromatography (HILIC) column to resolve polar phosphonic acids. Calibrate with isotopically labeled internal standards (e.g., deuterated analogs) to correct for matrix effects. Detection limits as low as 0.01 mg/kg are achievable with optimized fragmentation protocols (e.g., MRM transitions m/z 154 → 97 for quantification). Validate methods using spiked recovery experiments in plant extracts, ensuring >85% recovery rates .

Q. What are the key physicochemical properties of this compound relevant to stability studies?

- Methodological Answer : Key properties include:

- pKa values : Phosphonic acid group (pKa₁ ~1.5), amino group (pKa₂ ~9.2).

- Thermal stability : Decomposes above 250°C, with TGA showing mass loss steps corresponding to cyclobutane ring opening.

- Solubility : High in polar solvents (water: ~50 g/L at 25°C; methanol: ~30 g/L).

Stability testing under varying pH (2–12) and temperature (4–40°C) reveals degradation via hydrolysis of the P–N bond under acidic conditions, monitored by HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the origin of phosphonic acid residues in organic crops?

- Methodological Answer : Contradictions arise from natural accumulation vs. fungicide degradation (e.g., Fosetyl-Al). To distinguish sources:

Isotopic labeling : Apply <sup>18</sup>O-labeled Fosetyl-Al to crops; residual phosphonic acid with <sup>18</sup>O indicates fungicide origin.

Metabolite profiling : Detect Fosetyl (intermediate degradation product) alongside phosphonic acid via LC-HRMS.

Temporal analysis : Phosphonic acid from historical fungicide use declines logarithmically, while natural microbial synthesis shows seasonal variation.

Reference thresholds (e.g., EU MRL of 0.1 mg/kg) and regulatory frameworks (EC No 834/2007) guide certification decisions .

Q. What experimental strategies are effective in studying the enzyme inhibition mechanisms of this compound?

- Methodological Answer :

- Kinetic assays : Measure inhibition constants (Ki) using Michaelis-Menten kinetics with varying substrate concentrations. For example, test inhibition of alkaline phosphatase via colorimetric p-nitrophenyl phosphate assays.

- Structural studies : Use X-ray crystallography or cryo-EM to resolve binding modes. The cyclobutane ring’s rigidity may induce steric hindrance in active sites.

- Computational modeling : MD simulations (e.g., GROMACS) predict binding free energies and transition-state stabilization. Compare with analogs like (1-aminocyclopentyl)phosphonic acid to assess ring-size effects .

Q. How does the incorporation of this compound into ionomer membranes affect proton conductivity?

- Methodological Answer : Blend the compound into perfluorosulfonic acid (PFSA) membranes at 5–15 wt%. Characterize via:

- Electrochemical impedance spectroscopy (EIS) : Measure proton conductivity (σ) under 80–120°C and 30–90% RH.